1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-4-piperidinamine dihydrochloride
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Overview
Description
1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-4-piperidinamine dihydrochloride is a chemical compound with the molecular formula C11H14N4O.2ClH. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an oxazolo[4,5-b]pyridine ring fused to a piperidine ring, and it is commonly used as a building block in chemical synthesis .
Preparation Methods
The synthesis of 1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-4-piperidinamine dihydrochloride involves several steps. One common synthetic route includes the following steps:
Formation of the oxazolo[4,5-b]pyridine ring: This step typically involves the cyclization of a suitable precursor, such as a pyridine derivative, with an appropriate reagent to form the oxazolo[4,5-b]pyridine ring.
Attachment of the piperidine ring: The piperidine ring is then introduced through a nucleophilic substitution reaction, where a piperidine derivative reacts with the oxazolo[4,5-b]pyridine intermediate.
Formation of the dihydrochloride salt: The final step involves the conversion of the amine group to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-4-piperidinamine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles such as halides or amines replace existing substituents.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-4-piperidinamine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound in drug discovery.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-4-piperidinamine dihydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-[1,3]Oxazolo[4,5-b]pyridin-2-yl-4-piperidinamine dihydrochloride can be compared with other similar compounds, such as:
1-(Oxazolo[4,5-b]pyridin-2-yl)pyrrolidin-3-amine hydrochloride: This compound has a similar oxazolo[4,5-b]pyridine ring but differs in the attached ring structure (pyrrolidine vs. piperidine).
1-(Oxazolo[4,5-b]pyridin-2-yl)-6-phenylhexan-1-one: This compound features a phenylhexanone group instead of a piperidine ring.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
1-([1,3]oxazolo[4,5-b]pyridin-2-yl)piperidin-4-amine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O.2ClH/c12-8-3-6-15(7-4-8)11-14-10-9(16-11)2-1-5-13-10;;/h1-2,5,8H,3-4,6-7,12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXFYWMAVQDMMOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=C(O2)C=CC=N3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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